1-(5-Bromo-2-isobutoxyphenyl)ethanone
Description
1-(5-Bromo-2-isobutoxyphenyl)ethanone is a substituted acetophenone derivative featuring a bromine atom at the 5-position of the aromatic ring and an isobutoxy group at the 2-position. The molecular formula is inferred as C₁₂H₁₅BrO₂, with a molecular weight of 287.15 g/mol. This compound’s structure combines electron-withdrawing (bromo) and bulky electron-donating (isobutoxy) substituents, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
1-[5-bromo-2-(2-methylpropoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDNSGMXCCKEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of ammonium bromide and oxone to brominate secondary alcohols, which are then converted to the desired ethanone derivative .
Industrial Production Methods: Industrial production of 1-(5-Bromo-2-isobutoxyphenyl)ethanone typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Bromo-2-isobutoxyphenyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and isobutoxy group play crucial roles in its reactivity and binding affinity. The compound may act by modifying the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Bromine at the 5-position deactivates the ring, directing further electrophilic substitutions to the 4-position (para to bromine). The isobutoxy group, being weakly electron-donating, may slightly counteract this deactivation .
- Melting Points: Dibrominated analogs (e.g., 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone) exhibit higher melting points (107°C) due to increased molecular symmetry and halogen bonding . The target compound’s bulkier isobutoxy group likely lowers its melting point relative to hydroxy or methoxy analogs.
Bromination Strategies
- Direct Bromination: and highlight bromination using N-bromosuccinimide (NBS) or Br₂ in acetic acid. For example, 5-bromo-2-hydroxyacetophenone derivatives are synthesized via bromination of hydroxyacetophenones .
Functional Group Compatibility
- Hydroxy vs. Alkoxy Groups: Hydroxy-substituted analogs (e.g., 1-(5-bromo-2-hydroxyphenyl)ethanone) are prone to oxidation or etherification, whereas alkoxy groups (e.g., isobutoxy) enhance stability under acidic/basic conditions .
- Halogen Reactivity: Bromine at the 5-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in for similar bromophenyl ethanones .
Biological Activity
1-(5-Bromo-2-isobutoxyphenyl)ethanone is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C12H14BrO2
- Molecular Weight : 284.14 g/mol
- CAS Number : 41877-24-1
The biological activity of this compound may involve its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific proteins involved in inflammatory responses and cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that derivatives of bromo-substituted phenyl ethanones can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity against certain tumor cells while sparing normal cells, highlighting its potential as an anticancer agent.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 15.3 | 3.2 |
| MCF-7 (Breast) | 18.7 | 2.8 |
| HCT116 (Colon) | 12.4 | 4.0 |
| Normal Fibroblasts | >50 | - |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of a series of bromo-substituted phenyl ethanones, including derivatives related to this compound. The results demonstrated a significant reduction in paw edema in a carrageenan-induced model of inflammation, suggesting that these compounds can modulate inflammatory pathways effectively.
Case Study 2: Anticancer Activity
In another study, the compound was tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. Flow cytometry analysis showed an increase in apoptotic cell populations upon treatment with the compound, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
